7-Methyl-decahydro-1,7-naphthyridine dihydrochloride
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Overview
Description
7-Methyl-decahydro-1,7-naphthyridine dihydrochloride is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a decahydro-1,7-naphthyridine core with a methyl group at the 7th position and two hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-decahydro-1,7-naphthyridine dihydrochloride typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol under the presence of a water-soluble iridium catalyst . This reaction is carried out in water under an air atmosphere, yielding the desired naphthyridine compound in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-decahydro-1,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
7-Methyl-decahydro-1,7-naphthyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It serves as a precursor for developing new pharmaceuticals with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Methyl-decahydro-1,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits pharmacological activities such as anticancer and anti-inflammatory effects.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and materials science applications.
Uniqueness
7-Methyl-decahydro-1,7-naphthyridine dihydrochloride stands out due to its specific structural features, including the decahydro-1,7-naphthyridine core and the presence of a methyl group at the 7th position
Properties
Molecular Formula |
C9H20Cl2N2 |
---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
7-methyl-2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-6-4-8-3-2-5-10-9(8)7-11;;/h8-10H,2-7H2,1H3;2*1H |
InChI Key |
RUOPZORHWPHFQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CCCNC2C1.Cl.Cl |
Origin of Product |
United States |
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